Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide
Overview
Description
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a bromine atom and an ethanesulfonic acid amide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the ethanesulfonic acid amide group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by bromination using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with specific molecular targets. The bromine atom and the ethanesulfonic acid amide group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds with similar heterocyclic structures but different substituents.
Thiazole Derivatives: Compounds with a sulfur atom in the heterocyclic ring.
Pyrazole Derivatives: Other pyrazole compounds with different substituents, such as 4-bromo-1H-pyrazole.
Uniqueness
Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is unique due to the presence of both the bromine atom and the ethanesulfonic acid amide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]ethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3O2S/c1-2-14(12,13)10-3-4-11-6-7(8)5-9-11/h5-6,10H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZRVZGSOTVQMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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